N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide

Serotonin 5-HT1A/D2 receptor selectivity Molecular modeling Arylpiperazine SAR

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide (CAS 1211088-99-1) is a synthetic arylpiperazine sulfonamide small molecule (MW 376.5 g/mol, XLogP3 1.4, TPSA 83.2 Ų). Its architecture couples a 2-methoxyphenylpiperazine pharmacophore to a pyridine-3-sulfonamide terminus via a flexible ethyl linker.

Molecular Formula C18H24N4O3S
Molecular Weight 376.48
CAS No. 1211088-99-1
Cat. No. B2468350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide
CAS1211088-99-1
Molecular FormulaC18H24N4O3S
Molecular Weight376.48
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C18H24N4O3S/c1-25-18-7-3-2-6-17(18)22-13-11-21(12-14-22)10-9-20-26(23,24)16-5-4-8-19-15-16/h2-8,15,20H,9-14H2,1H3
InChIKeyDGZRSPTWASBSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide (CAS 1211088-99-1): Procurement-Grade Structural and Pharmacological Baseline


N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide (CAS 1211088-99-1) is a synthetic arylpiperazine sulfonamide small molecule (MW 376.5 g/mol, XLogP3 1.4, TPSA 83.2 Ų) . Its architecture couples a 2-methoxyphenylpiperazine pharmacophore to a pyridine-3-sulfonamide terminus via a flexible ethyl linker. This compound is of procurement interest as a selective research ligand or building block targeting aminergic GPCRs—particularly α1-adrenoceptors and serotonin 5‑HT receptor subtypes . Unlike generic piperazine sulfonamides, the 2‑methoxy substitution and pyridine‑3‑sulfonamide moiety each contribute distinct pharmacophoric and physicochemical properties that cannot be replicated by simple analog interchange, making this compound a non‑trivial selection for structure–activity relationship (SAR) studies, pharmacological tool compound campaigns, or targeted library design.

Why N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide Cannot Be Replaced by Generic Arylpiperazine Sulfonamides in Critical Assays


Seemingly minor structural variations within the arylpiperazine sulfonamide class produce large, non-linear shifts in receptor subtype selectivity and functional efficacy. Direct experimental evidence demonstrates that replacing a carboxamide linker with a sulfonamide in 2‑methoxyphenylpiperazine derivatives alters the conformational ensemble of the ligand–receptor complex: molecular modeling of sulfonamide 9b revealed only ~40% structural similarity between its 5‑HT1A‑bound and D2‑bound conformations, versus >83% for the matched carboxamide 9a . Furthermore, in benzyl‑spaced sulfonamide series, 5‑HT7 affinities span an order of magnitude (Ki 8–85 nM) and 16 of 24 compounds achieve D2 Ki < 100 nM—a distribution highly sensitive to the sulfonamide N‑aryl group . For α1‑adrenoceptor pharmacology, the 2‑methoxyphenylpiperazine core confers multi‑subtype antagonism with functional pA2 differentiation of up to ~7‑fold between α1A and α1B subtypes (exemplified by HBK‑19), a profile lost when the 2‑methoxy substituent is relocated or when the piperazine is replaced by homopiperazine . Generic replacement of the pyridine‑3‑sulfonamide with methane‑, naphthalene‑, or benzene‑sulfonamide variants abolishes the unique hydrogen‑bond acceptor capacity of the pyridyl nitrogen and alters both target engagement and physicochemical properties (e.g., solubility, logP). Consequently, interchange without confirmatory re‑assaying introduces uncontrolled variability that compromises SAR continuity, batch‑to‑batch pharmacological interpretation, and patent‑specific freedom‑to‑operate positioning.

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide: Quantitative Differentiation Evidence vs. Closest Analogs and In‑Class Candidates


Sulfonamide vs. Carboxamide Linker: Receptor Selectivity Conformational Evidence in 2‑Methoxyphenylpiperazine Series

In a head‑to‑head molecular modeling comparison of matched carboxamide (9a) and sulfonamide (9b) 2‑methoxyphenylpiperazine derivatives, the sulfonamide analog displayed markedly reduced structural similarity between its 5‑HT1A‑bound and D2‑bound conformations (~40% vs. >83% for carboxamide 9a), indicating that the sulfonamide group induces distinct, receptor‑specific binding modes that can be exploited for selectivity engineering . This provides a mechanistic basis for the broader observation that benzyl sulfonamide derivatives in this series achieve high serotoninergic affinity, particularly at 5‑HT7 (Ki 8–85 nM), while 16 of 24 sulfonamide/carboxamide hybrid compounds exhibited D2 Ki < 100 nM . The target compound, bearing a pyridine‑3‑sulfonamide rather than a carboxamide linker, is predicted to engage a divergent conformational landscape that cannot be replicated by carboxamide‑based analogs such as WAY‑100635 (a high‑affinity 5‑HT1A antagonist carboxamide) or its desmethyl‑carboxamide congeners.

Serotonin 5-HT1A/D2 receptor selectivity Molecular modeling Arylpiperazine SAR

Pyridine‑3‑sulfonamide vs. Naphthalene‑2‑sulfonamide: Hydrogen Bond Acceptor Capacity and Multi‑Receptor Affinity Profile of Close Analog

The closest commercially available analog with published quantitative binding data is N‑(2‑(4‑(2‑methoxyphenyl)piperazin‑1‑yl)ethyl)naphthalene‑2‑sulfonamide (CHEMBL1221499). This compound displays a multi‑receptor affinity profile: Ki = 5.19 nM at human α2A‑adrenoceptor, Ki = 24.4 nM at human 5‑HT1A receptor, and Ki = 348 nM at rat D3 dopamine receptor . The target compound replaces the naphthalene‑2‑sulfonamide with a pyridine‑3‑sulfonamide group, introducing an sp²‑hybridized pyridyl nitrogen that serves as an additional hydrogen bond acceptor (not present in naphthalene) and alters the electronic character of the sulfonamide. This structural difference is expected to modulate affinity at α1‑adrenoceptor subtypes (the primary target of 2‑methoxyphenylpiperazine derivatives) while potentially reducing the α2A component (Ki = 5.19 nM for the naphthalene analog) and sharpening 5‑HT1A/D2 selectivity through differential hydrogen bonding with conserved receptor residues as demonstrated in the sulfonamide vs. carboxamide molecular modeling studies .

Adrenergic receptor binding 5‑HT1A/D3 selectivity Sulfonamide pharmacophore

2‑Methoxyphenylpiperazine Core: Multi‑Subtype α1‑Adrenoceptor Antagonism with Functional Subtype Differentiation vs. Carvedilol

A series of six structurally homogeneous 2‑methoxyphenylpiperazine derivatives were evaluated for α1‑adrenoceptor subtype affinity and functional antagonism alongside the clinical comparator carvedilol . All six compounds displayed high affinity for α1‑adrenoceptors with no detectable β1 affinity. In functional bioassays, the compounds blocked α1A‑adrenoceptors more potently than α1B: HBK‑19 achieved a ~7‑fold α1A/α1B selectivity (pA2 difference) and was the only derivative to lack hypotensive effect at antiarrhythmic doses . Four compounds (HBK‑16–19) exhibited prophylactic antiarrhythmic ED₅₀ values of 0.18–0.21 mg/kg i.v., comparable to carvedilol (ED₅₀ = 0.36 mg/kg i.v.), with HBK‑19 additionally demonstrating therapeutic antiarrhythmic efficacy . The target compound incorporates the identical 2‑methoxyphenylpiperazine core into a pyridine‑3‑sulfonamide framework, positioning it as a candidate for exploring α1‑subtype‑biased pharmacology in cardiovascular or urological indications where multi‑subtype α1 blockade is desired without the β1‑blockade and antioxidant properties of carvedilol.

α1-Adrenoceptor antagonism Antiarrhythmic activity Functional pA2

Ethyl Spacer and Sulfonamide N‑Aryl Substituent: Impact on 5‑HT7 and D2 Receptor Affinity Distribution

In the systematic SAR study of carboxamide and sulfonamide alkyl 2‑methoxyphenylpiperazine derivatives by Kowalski et al., benzyl‑spaced sulfonamides consistently displayed the highest serotoninergic affinity within the series, with 5‑HT7 Ki values ranging from 8 to 85 nM depending on the sulfonamide N‑aryl substituent . Across both p‑xylyl and benzyl spacer sub‑series, 16 of 24 compounds exhibited D2 receptor Ki below 100 nM, demonstrating that the sulfonamide‑bearing congeners are privileged for dual 5‑HT7/D2 targeting . The target compound employs an ethyl spacer—shorter and more conformationally restricted than the benzyl or p‑xylyl spacers examined—linked to a pyridine‑3‑sulfonamide group. The combination of ethyl linker length and pyridyl N‑aryl sulfonamide represents an underexplored region of SAR space that may yield a distinct selectivity signature relative to the benzyl‑naphthalene or benzyl‑benzene sulfonamide derivatives dominating the published dataset.

5‑HT7 receptor D2 receptor Spacer SAR

Physicochemical Differentiation: XLogP3, TPSA, and Rotatable Bond Profile vs. Common Arylpiperazine Tool Compounds

The computed physicochemical properties of the target compound position it within favorable CNS drug‑like space: XLogP3 = 1.4, TPSA = 83.2 Ų, MW = 376.5 g/mol, HBD = 1, HBA = 7, and 7 rotatable bonds . In comparison, WAY‑100635 (a prototypical 5‑HT1A antagonist carboxamide) has a higher MW (~422 g/mol for the free base), higher computed logP, and an additional amide H‑bond donor. The naphthalene‑2‑sulfonamide analog (CHEMBL1221499) bears a larger, more lipophilic N‑aryl group that increases logP and may enhance plasma protein binding while reducing aqueous solubility. The pyridine‑3‑sulfonamide group of the target compound provides a balanced intermediate: sufficient polarity (TPSA 83.2 Ų) for solubility without exceeding CNS penetration thresholds, and a single H‑bond donor limiting the desolvation penalty for membrane permeation. These properties distinguish it from both the more lipophilic naphthalene sulfonamide series and the more polar, higher‑MW WAY‑100635 analogs.

Drug-likeness Physicochemical properties CNS MPO score

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide: Evidence‑Based Research and Industrial Application Scenarios


CNS GPCR Target Deconvolution and Selectivity Profiling Panels

The compound's sulfonamide linker and pyridine‑3‑sulfonamide moiety confer conformational divergence at 5‑HT1A and D2 receptors (sulfonamide vs. carboxamide: ~40% vs. >83% inter‑receptor structural similarity) , making it a valuable probe for distinguishing target engagement profiles in aminergic GPCR panel screens. Its multi‑receptor activity (predicted α1 + 5‑HT + D2) supports use as a reference ligand in selectivity profiling, particularly for differentiating compounds that achieve 5‑HT7/D2 dual pharmacology from those biased toward α1 subtypes.

α1‑Adrenoceptor Subtype‑Selective Tool Compound Development for Cardiovascular and Urological Programs

The conserved 2‑methoxyphenylpiperazine core delivers functional α1A‑preferring multi‑subtype antagonism with antiarrhythmic efficacy (class ED₅₀ = 0.18–0.21 mg/kg i.v.) and no β1 cross‑reactivity, in contrast to carvedilol . The target compound can serve as a lead‑like scaffold for medicinal chemistry optimization toward α1A/α1D‑uroselective or α1A‑antiarrhythmic agents, leveraging the pyridine‑3‑sulfonamide group for further subtype‑selectivity tuning.

Structure–Activity Relationship (SAR) Expansion in Underexplored Spacer/Sulfonamide Chemical Space

The ethyl spacer + pyridine‑3‑sulfonamide combination occupies a region of arylpiperazine SAR distinct from the published benzyl and p‑xylyl series (where 5‑HT7 Ki = 8–85 nM; 16/24 compounds D2 Ki < 100 nM) . Procurement of this compound enables systematic exploration of how ethyl linker length and pyridyl H‑bond acceptor geometry modulate receptor affinity, functional efficacy, and selectivity relative to the well‑characterized benzyl sulfonamide series—directly supporting novel IP generation and lead identification campaigns.

CNS‑Penetrant Lead Optimization Starting Point

With computed XLogP3 = 1.4, TPSA = 83.2 Ų, MW = 376.5, and a single H‑bond donor , the compound resides within favorable CNS drug‑like property space. It offers a balanced physicochemical starting point superior to higher‑MW and more lipophilic analogs (e.g., naphthalene sulfonamide or WAY‑100635 series), making it suitable for CNS lead optimization programs targeting psychiatric or neurological indications where brain penetration and favorable ADME properties are critical.

Quote Request

Request a Quote for N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.